An In-depth Technical Guide to 1-(2-Propynyl)cyclohexan-1-ol (CAS: 19135-08-1)
An In-depth Technical Guide to 1-(2-Propynyl)cyclohexan-1-ol (CAS: 19135-08-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-propynyl)cyclohexan-1-ol (CAS number 19135-08-1), a tertiary alkynyl alcohol with potential applications in organic synthesis and medicinal chemistry. This document details the physicochemical properties, synthesis methodologies, and predicted spectral data of the compound. Furthermore, a hypothetical biological role as an enzyme inhibitor is explored, including a putative signaling pathway, to stimulate further research into its potential therapeutic applications.
Physicochemical Properties
1-(2-Propynyl)cyclohexan-1-ol is a small molecule featuring a cyclohexanol ring substituted with a propargyl group at the 1-position. The presence of both a hydroxyl group and a terminal alkyne makes it a versatile building block in organic synthesis. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 19135-08-1 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₄O | --INVALID-LINK-- |
| Molecular Weight | 138.21 g/mol | --INVALID-LINK-- |
| IUPAC Name | 1-(prop-2-yn-1-yl)cyclohexan-1-ol | --INVALID-LINK-- |
| SMILES | C#CCC1(CCCCC1)O | --INVALID-LINK-- |
| LogP | 1.70 | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | --INVALID-LINK-- |
| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 1 | --INVALID-LINK-- |
| Rotatable Bonds | 1 | --INVALID-LINK-- |
Synthesis and Experimental Protocols
The synthesis of 1-(2-propynyl)cyclohexan-1-ol can be achieved through nucleophilic addition of a propargyl group to cyclohexanone. Two common and effective methods for this transformation are the Grignard reaction and the Favorskii reaction.
Caption: General synthesis workflow for 1-(2-Propynyl)cyclohexan-1-ol.
Grignard Reaction Protocol
This protocol describes the synthesis of 1-(2-propynyl)cyclohexan-1-ol via the reaction of cyclohexanone with propargylmagnesium bromide.
Materials:
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Magnesium turnings
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Anhydrous diethyl ether or THF
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Propargyl bromide (3-bromopropyne)
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Cyclohexanone
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
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Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether or THF and a crystal of iodine to initiate the reaction. A solution of propargyl bromide in anhydrous diethyl ether is then added dropwise to the magnesium suspension. The reaction mixture is stirred and maintained at a gentle reflux until the magnesium is consumed.
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Reaction with Cyclohexanone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of cyclohexanone in anhydrous diethyl ether is added dropwise with continuous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
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Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude 1-(2-propynyl)cyclohexan-1-ol can be purified by vacuum distillation or column chromatography on silica gel.
Favorskii Reaction Protocol
The Favorskii reaction provides an alternative route using a strong base to deprotonate the terminal alkyne, which then acts as the nucleophile.[1][2][3]
Materials:
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Propyne (gas) or a suitable source of acetylide
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Anhydrous solvent (e.g., THF, DMSO)
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Strong base (e.g., sodium amide, potassium hydroxide)
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Cyclohexanone
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Dilute acid for work-up
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Organic solvent for extraction (e.g., diethyl ether)
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Anhydrous sodium sulfate
Procedure:
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Formation of the Acetylide: In a reaction vessel under an inert atmosphere, a suspension of a strong base like sodium amide in an anhydrous solvent is prepared. Propyne gas is bubbled through the suspension, or a solution of a suitable propyne source is added to form the sodium propynide.
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Reaction with Cyclohexanone: The solution of the acetylide is cooled, and cyclohexanone is added dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.
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Work-up and Purification: The reaction is quenched by the addition of water or a dilute acid. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
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Purification: The product is purified by vacuum distillation or column chromatography.
Predicted Spectral Data
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.50 | t, J = 2.5 Hz | 1H | ≡C-H |
| ~ 2.30 | d, J = 2.5 Hz | 2H | -CH ₂-C≡ |
| ~ 1.80 | s | 1H | -OH |
| 1.70 - 1.40 | m | 10H | Cyclohexyl -CH ₂- |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 82.0 | -C ≡CH |
| ~ 72.0 | -C≡C H |
| ~ 70.0 | Quaternary C -OH |
| ~ 45.0 | -C H₂-C≡ |
| ~ 38.0 | Cyclohexyl C2/C6 |
| ~ 25.0 | Cyclohexyl C4 |
| ~ 22.0 | Cyclohexyl C3/C5 |
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~ 3300 (sharp, strong) | ≡C-H | Stretch |
| ~ 3400 (broad) | O-H | Stretch |
| 2930, 2850 | C-H (sp³) | Stretch |
| ~ 2120 (weak) | -C≡C- | Stretch |
| ~ 1450 | C-H | Bend |
| ~ 1050 | C-O | Stretch |
Predicted Mass Spectrometry Data
| m/z | Ion |
| 138 | [M]⁺ (Molecular Ion) |
| 121 | [M-OH]⁺ |
| 99 | [M-C₃H₃]⁺ |
| 81 | [C₆H₉]⁺ |
Hypothetical Biological Activity and Signaling Pathway
While there is no specific reported biological activity for 1-(2-propynyl)cyclohexan-1-ol, the presence of the propargyl group suggests a potential for this molecule to act as a mechanism-based enzyme inhibitor. Propargylamine-containing compounds are known to irreversibly inhibit monoamine oxidases (MAOs).[2] It is hypothesized that 1-(2-propynyl)cyclohexan-1-ol could act as an inhibitor of a hypothetical enzyme, "Target Enzyme," which could be a flavoenzyme similar to MAO.
Caption: Hypothetical signaling pathway illustrating the inhibitory action of 1-(2-Propynyl)cyclohexan-1-ol.
In this hypothetical pathway, the "Target Enzyme" normally converts a substrate into a product that initiates a downstream signaling cascade, leading to a specific biological response. 1-(2-Propynyl)cyclohexan-1-ol is proposed to act as a mechanism-based inhibitor. It would initially bind to the active site of the enzyme and then undergo an enzyme-catalyzed transformation that generates a reactive intermediate. This intermediate would then covalently bind to a residue in the active site, leading to the irreversible inactivation of the enzyme. This would block the production of the signaling product, thereby inhibiting the downstream biological response.
Conclusion
1-(2-Propynyl)cyclohexan-1-ol is a molecule with significant potential for applications in organic synthesis due to its bifunctional nature. The detailed synthesis protocols and predicted spectral data provided in this guide offer a solid foundation for its laboratory preparation and characterization. The hypothetical biological activity as an enzyme inhibitor, based on the known reactivity of the propargyl group, opens up avenues for future research in drug discovery and development. Further experimental validation of its synthesis, spectral properties, and biological effects is warranted to fully explore the potential of this compound.
References
- 1. Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]

